(1s,3r,4s,5s,7s)-4-{[2-(4-Methoxyphenoxy)-2-Methylpropanoyl]amino}adamantane-1-Carboxamide
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Overview
Description
(1S,3R,4S,5S,7S)-4-{[2-(4-METHOXYPHENOXY)-2-METHYLPROPANOYL]AMINO}ADAMANTANE-1-CARBOXAMIDE is a small molecule belonging to the class of organic compounds known as anisoles. These compounds contain a methoxybenzene or a derivative thereof. This compound is experimental and has been studied for its potential pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R,4S,5S,7S)-4-{[2-(4-METHOXYPHENOXY)-2-METHYLPROPANOYL]AMINO}ADAMANTANE-1-CARBOXAMIDE involves multiple steps, including the formation of the adamantane core and subsequent functionalization. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(1S,3R,4S,5S,7S)-4-{[2-(4-METHOXYPHENOXY)-2-METHYLPROPANOYL]AMINO}ADAMANTANE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The conditions for these reactions can vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative .
Scientific Research Applications
(1S,3R,4S,5S,7S)-4-{[2-(4-METHOXYPHENOXY)-2-METHYLPROPANOYL]AMINO}ADAMANTANE-1-CARBOXAMIDE has been studied for various scientific research applications, including:
Chemistry: As a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigating its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Exploring its pharmacological properties and potential therapeutic applications, particularly in targeting specific enzymes or receptors.
Industry: Potential use in the development of new materials or as a precursor for other valuable compounds.
Mechanism of Action
The mechanism of action of (1S,3R,4S,5S,7S)-4-{[2-(4-METHOXYPHENOXY)-2-METHYLPROPANOYL]AMINO}ADAMANTANE-1-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. One known target is the corticosteroid 11-beta-dehydrogenase isozyme 1, where the compound acts to modulate the enzyme’s activity. This interaction can influence various biochemical pathways and physiological processes .
Comparison with Similar Compounds
Similar Compounds
Adamantane derivatives: Compounds with similar adamantane cores but different functional groups.
Anisole derivatives: Compounds containing the methoxybenzene moiety but with different substituents.
Uniqueness
What sets (1S,3R,4S,5S,7S)-4-{[2-(4-METHOXYPHENOXY)-2-METHYLPROPANOYL]AMINO}ADAMANTANE-1-CARBOXAMIDE apart is its unique combination of the adamantane core and the methoxyphenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C22H30N2O4 |
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Molecular Weight |
386.5 g/mol |
IUPAC Name |
(3R,5S)-4-[[2-(4-methoxyphenoxy)-2-methylpropanoyl]amino]adamantane-1-carboxamide |
InChI |
InChI=1S/C22H30N2O4/c1-21(2,28-17-6-4-16(27-3)5-7-17)20(26)24-18-14-8-13-9-15(18)12-22(10-13,11-14)19(23)25/h4-7,13-15,18H,8-12H2,1-3H3,(H2,23,25)(H,24,26)/t13?,14-,15+,18?,22? |
InChI Key |
MNVKIDPRYUGTTG-ZLAJUMPISA-N |
Isomeric SMILES |
CC(C)(C(=O)NC1[C@@H]2CC3C[C@H]1CC(C2)(C3)C(=O)N)OC4=CC=C(C=C4)OC |
Canonical SMILES |
CC(C)(C(=O)NC1C2CC3CC1CC(C3)(C2)C(=O)N)OC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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